

Technical Support Center: Synthesis of Linezolid Intermediate (C14H15FN4O3)

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Compound of Interest		
Compound Name:	C14H15FN4O3	
Cat. No.:	B15172912	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the key Linezolid intermediate, (S)-N-[[3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxooxazolidin-5-yl]methyl]amine, and its subsequent acylation to Linezolid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce the Linezolid intermediate (C14H15FN4O3)?

A1: The primary synthetic pathways to obtain the Linezolid intermediate, (S)-N-[[3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxooxazolidin-5-yl]methyl]amine, and subsequently Linezolid, often start from 3-fluoro-4-morpholinylaniline. A common route involves the reaction of N-(3-fluoro-4-morpholinophenyl) carbamate with (R)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring. The resulting intermediate is then converted to the amine, for example, through a reaction with potassium phthalimide followed by deprotection.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: Several parameters are crucial for optimizing the yield and purity. These include the quality of starting materials, precise control of reaction temperature, the choice of solvent and base, and the reaction time. For instance, in the cyclization step, the choice of a strong base like n-butyllithium and an appropriate solvent is critical. In subsequent steps, the method of deprotection of the amine can significantly impact the final yield and purity.



Q3: What are the typical side reactions observed during the synthesis?

A3: Side reactions can lead to the formation of impurities that are difficult to separate. Common side reactions include the formation of diastereomers if the stereochemistry is not well-controlled, over-alkylation, and incomplete reactions leading to the presence of unreacted starting materials. During the acylation step to form Linezolid, di-acylation or incomplete acylation can also occur.

Q4: What are the recommended purification methods for the Linezolid intermediate and the final product?

A4: Purification is often achieved through recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of dichloromethane and cyclohexane.[1] Column chromatography can also be employed for purification, especially at a smaller scale, although it may not be ideal for large-scale industrial production.

Troubleshooting Guide Low Reaction Yield

Troubleshooting & Optimization

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Potential Cause	Troubleshooting Steps			
Incomplete Reaction	- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) Ensure the reaction is stirred efficiently to ensure proper mixing of reagents Consider extending the reaction time if starting material is still present.			
Degradation of Product	- Ensure the reaction temperature is strictly controlled, as higher temperatures can lead to product degradation Quench the reaction promptly once it has reached completion.			
Poor Quality of Reagents	- Use reagents from reputable suppliers and ensure they are properly stored Purify starting materials if necessary.			
Suboptimal Stoichiometry	- Carefully check the stoichiometry of the reactants. A slight excess of one reagent may be beneficial in some cases.			

Formation of Impurities

Potential Cause	Troubleshooting Steps			
Formation of Diastereomers	- Ensure the use of a chiral starting material with high enantiomeric excess, such as (R)-epichlorohydrin Optimize reaction conditions to favor the formation of the desired stereoisomer.			
Presence of Unreacted Starting Material	- As mentioned in the "Low Reaction Yield" section, ensure the reaction goes to completion Optimize the purification method to effectively remove unreacted starting materials.			
Side Reactions	- Adjust the reaction temperature and time to minimize the formation of side products Consider using a different base or solvent system that may be more selective.			



Experimental Protocols Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one

This protocol is based on a method described for the synthesis of a key precursor to the Linezolid intermediate.[2][3]

- To a solution of methyl 3-fluoro-4-morpholinophenyl carbamate in an appropriate solvent, add n-butyllithium in hexane at a low temperature (e.g., -78 °C).
- Stir the mixture for a specified period.
- Add (R)-epichlorohydrin to the reaction mixture.
- Allow the reaction to proceed to completion, monitoring by TLC.
- · Quench the reaction and perform an aqueous workup.
- Extract the product with a suitable organic solvent.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Synthesis of Linezolid from (S)-5-aminomethyl-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one

This protocol outlines the final acylation step.[1]

- Dissolve (S)-5-aminomethyl-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one in a suitable solvent (e.g., dichloromethane).
- Add acetic anhydride to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Wash the reaction mixture with water.



- Separate the organic layer, dry it, and filter.
- Distill off the solvent under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., cyclohexane) to obtain pure Linezolid.

Quantitative Data Summary



Reaction Step	Reactant s	Solvent	Base/Re agent	Tempera ture (°C)	Time (h)	Reporte d Yield (%)	Referen ce
Oxazolidi none formation	Methyl 3- fluoro-4- morpholi nophenyl carbamat e, (R)- epichloro hydrin	Hexane	n- Butyllithiu m	-78 to RT	-	~90	[2][3]
Phthalimi de intermedi ate formation	(R)-5- (chlorom ethyl)-3- (3-fluoro- 4- morpholi nophenyl) oxazolidi n-2-one, Potassiu m phthalimi de	Polar solvent	-	-	-	-	[2][3]
Deprotec tion to Amine	Phthalimi de intermedi ate	Methanol /Water	Methyl amine	80-85	2-3	-	[1]
Acylation to Linezolid	(S)-5- aminome thyl-3- ()- oxazolidi n-2-one,	Dichloro methane	-	Room Temp	-	75	[1]



Acetic anhydrid e

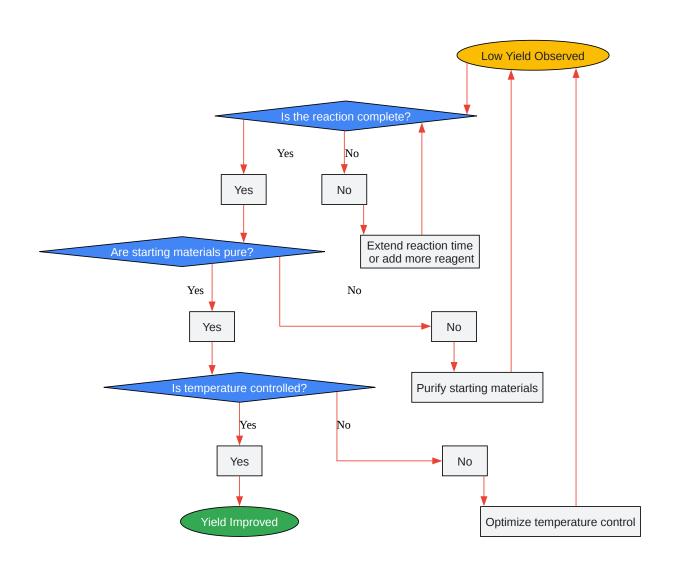
Visualizations



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Caption: General synthetic workflow for Linezolid, highlighting the formation of the key intermediate **C14H15FN4O3**.





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Caption: A troubleshooting decision tree for addressing low reaction yield in the synthesis of the Linezolid intermediate.

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